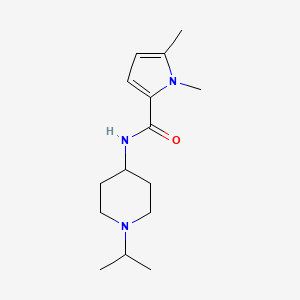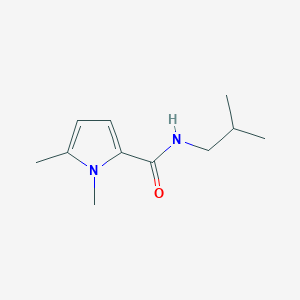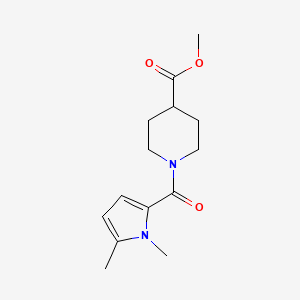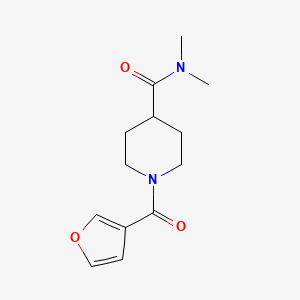
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperidine-based compound that is used as a potent agonist of the nicotinic acetylcholine receptor (nAChR).
作用機序
DMPP acts as a potent agonist of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are ionotropic receptors that are widely expressed in the nervous system. Upon binding to 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, DMPP induces the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the membrane potential and the initiation of an action potential. DMPP has a high affinity for the α7 subtype of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
DMPP has been shown to have a number of biochemical and physiological effects, including increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function. In addition, DMPP has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using DMPP in lab experiments is its high potency and selectivity for 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of using DMPP is its potential toxicity, which can limit its use in certain experiments. In addition, DMPP has a relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
将来の方向性
There are a number of future directions for research on DMPP, including the development of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists with improved potency and selectivity, the investigation of the potential therapeutic applications of DMPP in neurodegenerative diseases, and the exploration of the role of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides in other physiological processes such as inflammation and pain. In addition, further studies are needed to determine the optimal dosing and administration of DMPP for different experimental paradigms.
合成法
DMPP is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a pyrrole derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of DMPP is typically determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMPP is used as a tool to study the function of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for synaptic transmission and plasticity. In pharmacology, DMPP is used as a reference compound for testing the efficacy and selectivity of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists. In toxicology, DMPP is used as a positive control for testing the toxicity of new compounds.
特性
IUPAC Name |
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)18-9-7-13(8-10-18)16-15(19)14-6-5-12(3)17(14)4/h5-6,11,13H,7-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPFSLGPGMJKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)


![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)